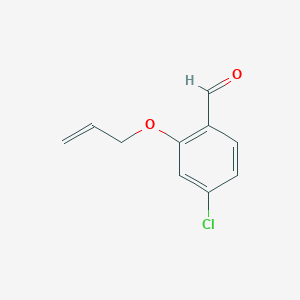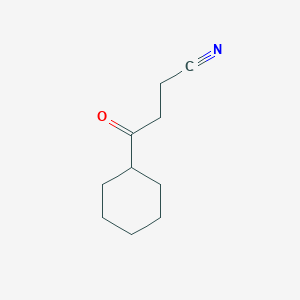
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by its unique structure, which includes a quinoline moiety and an indazole ring, both of which contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxylation: The quinoline intermediate undergoes methoxylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Indazole Ring: This involves the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Coupling Reaction: The final step involves coupling the methoxylated quinoline with the indazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Thiolated or aminated derivatives.
Applications De Recherche Scientifique
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include receptor tyrosine kinases such as c-Met and VEGFR2, which are often overexpressed in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cabozantinib: A similar compound with a quinoline and indazole structure, used as a kinase inhibitor in cancer treatment.
Gefitinib: Another kinase inhibitor with a quinazoline structure, used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline-based kinase inhibitor used for the treatment of non-small cell lung cancer.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is unique due to its specific combination of a quinoline and indazole moiety, which provides a distinct mechanism of action and potentially different pharmacokinetic properties compared to other kinase inhibitors. Its dual inhibition of c-Met and VEGFR2 makes it a promising candidate for targeted cancer therapy.
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C19H18N4O3/c1-23-15-8-11(4-5-12(15)19(20)22-23)26-16-6-7-21-14-10-18(25-3)17(24-2)9-13(14)16/h4-10H,1-3H3,(H2,20,22) |
Clé InChI |
BIWNXULDINSCTP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














